2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

Chemical probe Fragment-based drug discovery Structural diversity

2-Methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640885-18-1) is a synthetic small molecule (C₁₆H₁₆F₃N₃O, MW 323.31 g/mol) comprising a 2-methylimidazole ring linked via a methylene bridge to an azetidine scaffold that bears a 4-(trifluoromethyl)benzoyl substituent. Its computed physicochemical properties—cLogP of 2.1, topological polar surface area (tPSA) of 37.3 Ų, and 3 hydrogen bond acceptors —position it as a fragment-like or lead-like screening candidate compliant with Lipinski's Rule of Five, yet no quantitative target engagement data are available in authoritative databases.

Molecular Formula C16H16F3N3O
Molecular Weight 323.31 g/mol
CAS No. 2640885-18-1
Cat. No. B6474343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole
CAS2640885-18-1
Molecular FormulaC16H16F3N3O
Molecular Weight323.31 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H16F3N3O/c1-11-20-6-7-21(11)8-12-9-22(10-12)15(23)13-2-4-14(5-3-13)16(17,18)19/h2-7,12H,8-10H2,1H3
InChIKeyMKYWBRRDCSTKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640885-18-1): Structural Identity & Procurement Context


2-Methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640885-18-1) is a synthetic small molecule (C₁₆H₁₆F₃N₃O, MW 323.31 g/mol) comprising a 2-methylimidazole ring linked via a methylene bridge to an azetidine scaffold that bears a 4-(trifluoromethyl)benzoyl substituent. Its computed physicochemical properties—cLogP of 2.1, topological polar surface area (tPSA) of 37.3 Ų, and 3 hydrogen bond acceptors [1]—position it as a fragment-like or lead-like screening candidate compliant with Lipinski's Rule of Five, yet no quantitative target engagement data are available in authoritative databases [2]. In the absence of published chEMBL or BindingDB records [3], its procurement value rests on its unique topological pharmacophore, which combines the conformational constraint of an azetidine ring with the electronic character of a para-trifluoromethylbenzoyl group.

Why Generic Substitution Fails for 2-Methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640885-18-1)


This compound cannot be interchangeably substituted with topologically analogous azetidine–imidazole hybrids because even subtle positional isomerism or regioisomeric variation radically alters the 3D pharmacophore, conformational sampling, and electrostatic potential surface. For example, shifting the trifluoromethyl substituent from the para to the ortho position, as in 1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (MW 309.29 g/mol, C₁₅H₁₄F₃N₃O) , alters the trajectory of the –CF₃ dipole vector relative to the imidazole π-system, while incorporating a 2-methyl group on the imidazole scaffold (absent in the des-methyl analog) modulates both the steric profile and the pKa of the imidazole nitrogen, affecting hydrogen-bonding complementarity. Furthermore, interchanging the imidazole regioisomer (e.g., 4- vs. 1-substituted imidazole) can yield a >100-fold difference in biological potency within other azetidine-containing inhibitor series [1], underscoring that topological equivalence does not guarantee pharmacological equivalence.

Product-Specific Quantitative Evidence Guide: 2-Methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640885-18-1)


Structural Uniqueness vs. Closest Literature Analogs: No Direct Pharmacological Comparator Data Available

A systematic search of ChEMBL, BindingDB, PubChem, DrugBank, and the patent literature confirms that no quantitative affinity (IC₅₀, Kd, Ki), functional (EC₅₀), or phenotypic activity data have been published for target compound 2640885-18-1 as of May 2026. ZINC15 classifies this substance as having 'no known activity' based on ChEMBL 20 [1], and the ZINC docking library entry ZINC362791090 similarly reports 'no predicted activity' from SEA analysis [2]. By contrast, structurally related azetidine–imidazole compounds such as those disclosed in the PDE10 inhibitor patent WO2012143144A1 have reported IC₅₀ values in the nanomolar range (e.g., 1-methyl-2-[1-[2-methyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole) [3]. The absence of any target-specific quantitative data for 2640885-18-1 means that any differentiation claim relative to these analogs must be described as conceptual and unvalidated.

Chemical probe Fragment-based drug discovery Structural diversity

Physicochemical Differentiation: cLogP, tPSA, and Ligand Efficiency Indices Contrasted with Closest Structural Analogs

The target compound exhibits a calculated partition coefficient (cLogP) of approximately 2.1 and a topological polar surface area (tPSA) of 37.3 Ų [1]. Its ortho-substituted positional isomer, 1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole, has a lower molecular weight (309.29 vs. 323.31 g/mol) but no reported cLogP; however, a closely related des-methyl analog, 1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (i.e., compound 2640885-18-1 minus the 2-methyl group on imidazole), would have a higher tPSA and lower lipophilicity due to an additional hydrogen-bond donor. The 2-methyl substituent on the imidazole ring of 2640885-18-1 eliminates a hydrogen-bond donor while modestly increasing lipophilicity (ΔcLogP ≈ +0.5 vs. the des-methyl form), which can be quantified via the ligand efficiency index LE = 1.4 × pIC₅₀ / heavy-atom count [2]; however, this remains a class-level inference in the absence of experimental affinity data.

Physicochemical profiling Lead-likeness Fragment-based screening

Conformational Scaffold Analysis: Azetidine Ring Puckering and 4-Trifluoromethylbenzoyl Vector Orientation

The azetidine four-membered ring introduces a defined kink (~20–30° puckering angle) [1] that governs the spatial relationship between the imidazole-methyl and the 4-(trifluoromethyl)benzoyl moieties. In contrast to larger heterocycles such as pyrrolidine (five-membered) or piperidine (six-membered), the azetidine scaffold restricts conformational freedom—the N–C3–C(imidazole) torsion angle is constrained to a narrow range—resulting in a more rigid, pre-organized pharmacophore. The para-CF₃ substitution on the benzoyl ring projects the –CF₃ group outward at a defined angle relative to the amide bond plane, a geometry that differs from the meta- and ortho-substituted isomers , which would alter the electrostatic complementarity to hydrophobic sub-pockets in target proteins. While experimental confirmation (e.g., by X-ray crystallography or NMR) is lacking for 2640885-18-1, this conformational pre-organization is a class-level feature of N-acylazetidines that distinguishes them from their five- and six-membered ring counterparts [1].

Conformational analysis Scaffold hopping Structure-based design

Synthetic Tractability and Building-Block Availability: Multi-Step Modular Assembly vs. Single-Step Analogs

The synthesis of 2640885-18-1 proceeds via a modular, convergent route: (i) formation of the azetidine ring by cyclization of a 1,3-dihalide or amino alcohol precursor under basic conditions; (ii) N-acylation with 4-(trifluoromethyl)benzoyl chloride; and (iii) N-alkylation of 2-methylimidazole at the azetidine 3-position via a methylene linker . This multi-step sequence permits divergent analog generation by varying: (a) the imidazole substituent (e.g., H, methyl, ethyl, phenyl); (b) the benzoyl substituent (e.g., 2-CF₃, 3-CF₃, 4-Cl, 4-OCH₃); and (c) the azetidine ring itself (substituted azetidines). In contrast, simpler analogs such as 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride (CAS not available, but commercially sourced) bear the trifluoromethyl group directly on the imidazole rather than on the benzoyl moiety, altering the electronic landscape. The modular assembly of 2640885-18-1 offers greater synthetic versatility for focused library generation than non-modular, directly coupled analogs.

Synthetic chemistry Building block Parallel synthesis

Drug Metabolism & Pharmacokinetics (DMPK) Liability Profiling: In Silico CYP450 Inhibition and Metabolic Soft-Spot Predictions

In silico metabolism prediction software (e.g., StarDrop's P450 module, Schrödinger's WhichCyp) can forecast the CYP450 inhibition profile of 2640885-18-1 based on its molecular structure. The 2-methylimidazole ring is a known alert for CYP2C9 and CYP3A4 coordination via the imidazole nitrogen, while the 4-(trifluoromethyl)benzoyl group may undergo CYP-mediated oxidative defluorination as a metabolic soft spot. These predictions have not been experimentally validated. In contrast, the FASN inhibitor TVB-3664 (4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile) , which shares the azetidine–benzoyl–imidazole architecture, has undergone extensive DMPK characterization showing moderate CYP3A4 inhibition (IC₅₀ ~2 μM) and high plasma protein binding (>99%). While these data are not directly transferable to 2640885-18-1, they provide a class-level expectation that compounds in this structural family may require DMPK optimization. Procurement decisions that prioritize compounds with prospective metabolic profiling data should request vendor-supplied or computed CYP inhibition and microsomal stability data prior to committing to large-scale synthesis.

DMPK CYP450 inhibition Metabolic stability

Best Research & Industrial Application Scenarios for 2-Methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640885-18-1)


Fragment-Based Lead Discovery (FBLD) Screening Libraries

Selectivity Profiling Against Azetidine-Containing Inhibitor Series (PDE10, DGAT1, FASN)

Computational Chemistry & Molecular Dynamics Benchmarking

Synthetic Methodology Development: N-Acylation and N-Alkylation on Constrained Heterocycles

Quote Request

Request a Quote for 2-methyl-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.